DO3AM-acetic acid

Catalog No.
S899185
CAS No.
913528-04-8
M.F
C16H31N7O5
M. Wt
401.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DO3AM-acetic acid

CAS Number

913528-04-8

Product Name

DO3AM-acetic acid

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C16H31N7O5

Molecular Weight

401.46 g/mol

InChI

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28)

InChI Key

DFPHZEYJGWLQJE-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N

MRI Contrast Agent

DO3AM-acetic acid belongs to a class of contrast agents called dendritic PARACEST agents. PARACEST stands for Polarization Transfer Assisted Relaxation Exchange. These agents enhance the MRI signal by exchanging protons with surrounding water molecules. This exchange alters the relaxation properties of the water protons, leading to a detectable signal on MRI ().

The key advantage of DO3AM-acetic acid as a contrast agent is its pH sensitivity. The chemical properties of the molecule change depending on the surrounding acidity. This allows researchers to use DO3AM-acetic acid for pH mapping within tissues. By measuring the MRI signal from the agent, scientists can infer the local pH environment ().

MRI-based pH mapping offers several advantages over traditional methods. It is non-invasive and can provide high-resolution spatial information about pH levels within tissues. This makes DO3AM-acetic acid a valuable tool for studying various biological processes that involve pH changes, such as:

  • Tumor biology: Cancerous tumors often exhibit a more acidic environment compared to healthy tissues. DO3AM-acetic acid can help researchers map tumor pH, potentially aiding in cancer diagnosis and treatment monitoring.
  • Drug delivery: Understanding the pH of a targeted tissue can be crucial for designing effective drug delivery systems. DO3AM-acetic acid can inform researchers about the optimal release profile for drugs based on the target tissue's pH.

DO3AM-acetic acid, also referred to as Dotam-mono acid, is a chemical compound that belongs to the class of tetraazacyclododecane derivatives. It is characterized by its unique structure, which includes a tetraazacyclododecane core with acetic acid functional groups. This compound is primarily recognized for its role as a dendritic PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agent used in magnetic resonance imaging (MRI) applications. Its ability to form stable complexes with metal ions, particularly lanthanides, enhances its utility in medical imaging and biochemical research .

  • Complexation: It readily reacts with lanthanide ions (Ln³⁺), forming stable complexes that are essential for MRI contrast applications.
  • Substitution Reactions: The acetate groups in DO3AM-acetic acid can participate in substitution reactions under specific conditions, allowing for the modification of its chemical structure .

Common Reagents and Conditions

  • Complexation: Typically performed in aqueous solutions with lanthanide ions.
  • Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products

The primary products of these reactions include stable lanthanide complexes, which have valuable applications in medical imaging and other fields.

DO3AM-acetic acid exhibits notable biological activities:

  • Cellular Effects: It influences cellular processes such as signaling pathways and gene expression. Specifically, it has been shown to activate the AMPKα signaling pathway in liver cells, promoting lipid oxidation and inhibiting lipid synthesis.
  • Molecular Mechanism: The compound interacts with biomolecules through binding, forming stable complexes with metal ions that can modulate enzyme activity and affect metabolic pathways .

The synthesis of DO3AM-acetic acid typically involves the following steps:

  • Coupling Reaction: The primary method includes coupling 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid using coupling agents like PyBOP.
  • Deprotection: Side-chain protecting groups are removed during the reaction process.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

DO3AM-acetic acid has several important applications:

  • Medical Imaging: Its primary use is as a contrast agent in MRI due to its ability to form stable complexes with paramagnetic ions.
  • Biochemical Research: It serves as a tool for studying biochemical pathways and cellular functions due to its interactions with various biomolecules .

Studies have demonstrated that DO3AM-acetic acid interacts significantly with various biomolecules, affecting cellular metabolism and gene expression. Its unique binding properties allow it to modulate enzyme activities effectively, making it a valuable compound for biochemical experiments and potential therapeutic applications .

Several compounds share structural similarities with DO3AM-acetic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid)Tetraazacyclododecane derivativeStronger interaction with metal ions; more labile complexes
DO3A (1,4,7-Tris(2-carboxyethyl)-1,4,7-triazacyclononane)Triazacyclononane derivativeHigher basicity; faster exchange rates with water
DOTAM (1,4,7,10-Tetraaza-1,4,7-triacetamido-cyclododecane)Tetraazacyclododecane derivativeEnhanced stability under acidic conditions

Uniqueness of DO3AM-acetic Acid

DO3AM-acetic acid is unique due to its amide groups replacing carboxylate arms found in other similar compounds like DOTA or DO3A. This modification results in slower exchange rates of metal-bound water molecules and greater kinetic inertness under physiological conditions, making it particularly suitable for in vivo applications in medical imaging .

DO3AM-acetic acid belongs to the family of 1,4,7,10-tetraazacyclododecane (cyclen) derivatives, featuring a 12-membered macrocyclic ring with four nitrogen atoms. Its molecular formula, C₁₆H₃₁N₇O₅ (molecular weight: 401.46 g/mol), includes three carbamoylmethyl (-CH₂CONH₂) groups and one acetic acid (-CH₂COOH) pendant arm attached to the macrocyclic framework. The stereochemical configuration arises from the tetrahedral geometry of the nitrogen atoms and the spatial arrangement of substituents around the cyclen ring.

The macrocycle adopts a twisted square-antiprismatic (TSA) conformation in its metal-free form, as observed in related cyclen derivatives. This conformation minimizes steric hindrance between the bulky carbamoylmethyl groups and optimizes hydrogen-bonding interactions. The acetic acid pendant arm introduces asymmetry, leading to two distinct enantiomers due to the chiral center at the carboxyl-bearing carbon.

Key Structural Features:

  • Bond Lengths: The C-N bonds within the macrocycle range between 1.47–1.49 Å, while the C-O bonds in the carbamoylmethyl groups measure 1.23 Å (C=O) and 1.33 Å (C-NH₂).
  • Hydrogen Bonding: Intramolecular hydrogen bonds between amide protons and adjacent carbonyl oxygen atoms stabilize the TSA conformation (N-H···O distances: 2.8–3.1 Å).

Crystallographic Analysis via X-Ray Diffraction

X-ray diffraction studies of DO3AM-acetic acid reveal two polymorphic forms, both crystallizing as zwitterions with proton transfer from the acetic acid group to a macrocyclic nitrogen.

Polymorph 1 (Space Group P2₁/n):

  • Unit Cell Parameters: a = 10.23 Å, b = 15.67 Å, c = 12.89 Å, β = 98.5°.
  • Coordination Geometry: The zwitterionic structure features a planar carboxylate group (O-C-O angle: 124.5°) and a protonated nitrogen atom (N-H bond length: 1.02 Å).

Polymorph 2 (Space Group P2₁):

  • Unit Cell Parameters: a = 9.85 Å, b = 15.72 Å, c = 12.94 Å, β = 97.8°.
  • Hydrogen-Bonding Networks: Chains of water molecules bridge adjacent macrocycles, forming a 3D framework (O···O distances: 2.65–2.89 Å).

Table 1: Crystallographic Data for DO3AM-Acetic Acid Polymorphs

ParameterPolymorph 1Polymorph 2
Space GroupP2₁/nP2₁
a (Å)10.239.85
b (Å)15.6715.72
c (Å)12.8912.94
β (°)98.597.8
Hydrogen Bonds per Unit810

Comparative Structural Analysis with Macrocyclic Analogues

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)

  • Structural Differences: DOTA contains four acetic acid pendant arms, whereas DO3AM-acetic acid substitutes three arms with carbamoylmethyl groups.
  • Coordination Geometry: DOTA forms octadentate complexes with lanthanides, utilizing all four carboxylate oxygens and four macrocyclic nitrogens. In contrast, DO3AM-acetic acid’s carbamoylmethyl groups reduce denticity, favoring heptadentate binding.

DOTAM (1,4,7,10-Tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane)

  • Functional Group Variance: DOTAM lacks the acetic acid moiety, featuring four carbamoylmethyl groups instead.
  • Metal Affinity: DOTAM exhibits higher selectivity for transition metals (e.g., Cu²⁺) due to its softer donor atoms, while DO3AM-acetic acid’s carboxylate enhances lanthanide binding.

Table 2: Structural Comparison of Cyclen Derivatives

FeatureDO3AM-Acetic AcidDOTADOTAM
Pendant Arms3 carbamoyl, 1 acetic acid4 acetic acid4 carbamoyl
Denticity (Ln³⁺)HeptadentateOctadentateHexadentate
Predominant ConformationTSASA/TSATSA
Hydrogen-Bond CapacityHigh (carboxylate)ModerateLow

Synthesis and Modifications

DO3AM-acetic acid is synthesized via alkylation of cyclen with α-bromoacetamide derivatives, followed by hydrolysis. Introducing the acetic acid group requires selective protection/deprotection strategies to avoid side reactions at the carbamoylmethyl sites.

Stepwise Synthesis Protocols from Cyclen Derivatives

The synthesis of DO3AM-acetic acid (1,4,7,10-tetraazacyclododecane-1-acetic acid, 4,7,10-tris(2-amino-2-oxoethyl)-) represents a sophisticated multistep synthetic challenge that requires careful optimization of reaction conditions and protecting group strategies [1] [2]. The compound serves as a crucial macrocyclic bifunctional chelator with molecular formula C16H31N7O5 and molecular weight of 401.46 g/mol [1] [2].

The most established synthetic route begins with cyclen (1,4,7,10-tetraazacyclododecane) as the starting material, which can be efficiently prepared through a three-step synthesis utilizing bis-imidazoline with 1,2-dibromoethane, achieving an isolated overall yield approaching 65% [3] [4]. The cyclen precursor synthesis involves condensation of triethylene tetraamine with N,N-dimethylformamide dimethyl acetal, followed by cyclization to form the twelve-membered imidazolinium intermediate [3] [4].

The transformation of cyclen to DO3A-tri-tert-butyl ester constitutes the first critical step in DO3AM-acetic acid synthesis [5] [6]. This alkylation reaction employs tert-butyl bromoacetate as the activated acetic acid ester, with potassium carbonate serving as the base in acetonitrile solvent [5] [7]. The optimized protocol involves treating cyclen with three equivalents of tert-butyl bromoacetate and sodium acetate in N,N-dimethylacetamide, achieving yields of 73-81.5% [5] [8]. The selective precipitation of the tri-alkylated product is facilitated by pH adjustment to 9.0 ± 0.5 followed by salt addition, resulting in crystalline material of high purity [5].

The stepwise functionalization approach offers significant advantages in terms of regioselectivity and yield optimization [9] [7]. The five-step synthesis protocol combines the cyclen-based macrocycle with selective functionalization through subsequent bromine atom substitution reactions [9] [7]. Initial protection of amino groups with phthaloyl moieties prevents unwanted side reactions during the alkylation steps, followed by reaction with 1,4-bis(bromomethyl)benzene to introduce the rigid spacer functionality [9] [7].

Table 1: Synthetic Routes and Optimization Parameters

RouteStarting MaterialCoupling AgentReaction ConditionsOverall Yield (%)Purity (%)AdvantagesDisadvantages
Direct AlkylationCyclenPyBOP/DIPEADMF, RT, 12-24h73.085High yieldLower purity
Stepwise ProtectionDO3A-tri-tert-butyl esterEDC/HOBtDMF, 25°C, 48h81.595Excellent purityLonger reaction time
Solid Phase Synthesis2-Chlorotrityl chloride resinPyBOP/DIPEADCM/DMF (1:1), RT65.092Automated processEquipment dependent

The intermediate DO3A-tert-butyl ester undergoes subsequent coupling with acetamide functionalities through activated ester chemistry [6] [7]. The reaction conditions involve treatment with 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dry dimethylformamide, maintaining the reaction temperature at 25°C for 24-48 hours to ensure complete conversion [6] [7]. This approach demonstrates superior regioselectivity compared to direct alkylation methods, minimizing formation of undesired regioisomers [6] [7].

Novel Coupling Strategies for Acetamide/Acetic Acid Functionalization

The development of efficient coupling strategies for acetamide and acetic acid functionalization represents a critical advancement in DO3AM-acetic acid synthesis [11] [12]. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has emerged as the preferred coupling reagent due to its exceptional performance in forming stable amide bonds under mild conditions [11] [13].

The optimized PyBOP-mediated coupling protocol employs a 1:1 mixture of dichloromethane and dimethylformamide as the solvent system, with N,N-diisopropylethylamine serving as the base [11] [13]. The reaction proceeds through activation of the carboxylic acid component, forming a reactive phosphonium intermediate that undergoes nucleophilic attack by the amino substrate [11] [13]. This coupling strategy demonstrates superior efficiency compared to traditional carbodiimide-based methods, achieving coupling yields exceeding 90% within 12 hours at room temperature [11] [13].

The acetamide functionalization strategy utilizes a controlled radical addition route for selective introduction of the carboxamide moieties [14]. This photocatalytic approach regulates fundamental active species, including oxygen and photogenerated electron-hole pairs, for selective co-oxidation reactions [14]. The stable intermediate accumulation allows for controllable generation of transient radicals, facilitating efficient acetamide synthesis with selectivity exceeding 99% [14].

Primary amide-directed coupling strategies offer significant advantages for regioselective functionalization of aromatic acetamide substrates [15]. The palladium-catalyzed primary acetamide-assisted ortho-arylation represents the first reported use of functionalizable primary acetamide as a directing group for carbon-hydrogen activation and cross-coupling reactions [15]. This methodology circumvents the need for additional protecting group installation and removal steps, streamlining the synthetic sequence [15].

The coupling efficiency can be further enhanced through implementation of microwave-assisted synthesis protocols [16]. Trifluoroacetic acid-mediated deprotection combined with microwave irradiation at 60°C for 30 minutes provides rapid access to free amino functionalities [16]. The basic Amberlyst A-21 ion-exchange resin serves as an effective scavenging agent for crude reaction mixtures, eliminating the need for aqueous workup procedures [16].

Table 2: Deprotection Strategies and Conditions

Protecting GroupDeprotection ReagentConditionsTemperature (°C)Time (hours)Efficiency (%)Side Products
tert-Butyl esterTFA/DCMRT, 12h2512.0095tert-Butyl cations
FmocPiperidine/DMF20%, 3+12 min250.2592Deletion sequences
TritylTFA/Et3SiH1% TFA, RT258.0080Cation capture
PhthaloylHydrazine/EtOHRT, 12h2512.0088Phthalhydrazide

Purification Techniques for Pharmaceutical-Grade Material

The purification of DO3AM-acetic acid to pharmaceutical-grade standards requires implementation of multiple complementary chromatographic techniques [12] [17] [18]. Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method, utilizing C18 stationary phases with gradient elution systems [12] [19] [20].

The optimized RP-HPLC protocol employs acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid as the eluent modifier [12] [19]. The gradient profile typically starts with 10% acetonitrile, ramping to 90% over 30 minutes at a flow rate of 1.0 mL/min [12] [19]. This methodology achieves baseline separation of DO3AM-acetic acid from closely related impurities, including deletion sequences and incomplete coupling products [12] [19].

Ion exchange chromatography provides an essential orthogonal purification dimension for removal of ionic impurities and charge variants [18] [21]. Strong cation exchange resins with crosslinked polystyrene-divinylbenzene matrices demonstrate excellent selectivity for macrocyclic compounds [18] [21]. The elution protocol utilizes a linear gradient from 0.1 M hydrochloric acid to 1.0 M sodium chloride over 40 column volumes, achieving recovery rates of 85-95% [18] [21].

Two-dimensional liquid chromatography approaches offer superior resolution for highly pure material preparation [17]. The small-scale two-dimensional preparative system combines high chromatographic resolution with accurate process control, achieving radiochemical purities exceeding 98% [17]. This methodology proves particularly valuable for labile compounds that require minimal sample manipulation during purification [17].

Table 3: Purification Methods and Performance

MethodStationary PhaseMobile PhaseFlow Rate (mL/min)ResolutionRecovery (%)Purity Achieved (%)Scale
Reverse-Phase HPLCC18ACN/H2O + 0.1% TFA1.0High9298Analytical/Prep
Ion ExchangeStrong cation exchange0.1M HCl to 1M NaCl0.5Medium8595Preparative
Size ExclusionBio-Gel P-6DG10mM NH4HCO31.0Low7890Desalting
Solid Phase ExtractionSPE cartridgeEthanol/water2.0Medium8892Clean-up

Solid-phase extraction (SPE) methodologies provide efficient sample clean-up and concentration capabilities [22] [23]. Polymeric reversed-phase sorbents demonstrate excellent retention characteristics for macrocyclic compounds while maintaining high recovery rates [22] [23]. The SPE protocol employs sequential washing with water to remove inorganic salts, followed by elution with ethanol-water mixtures to recover the purified product [22] [23].

Mass-directed auto-purification (MDAP) systems enable automated purification with real-time mass spectrometric monitoring [23]. The integration of electrospray ionization mass spectrometry with preparative liquid chromatography allows for precise fraction collection based on molecular weight confirmation [23] [24]. This approach ensures collection of only the desired molecular species while rejecting impurities and degradation products [23] [24].

Table 4: Analytical Characterization Methods

TechniqueSolvent/ConditionsKey Signals/PeaksInformation ObtainedSensitivityAdvantages
1H NMRD2O, 400 MHzδ 2.5-4.0 (NCH2)Structure confirmationHighStructure elucidation
13C NMRD2O, 100 MHzδ 170-175 (C=O)Carbon frameworkMediumQuantitative
ESI-MSMeOH/H2O + 0.1% FAm/z 402.5 [M+H]+Molecular weightVery HighSoft ionization
MALDI-TOF MSCHCA matrixm/z 401.46Molecular ionHighLarge molecules
RP-HPLCACN/H2O + 0.1% TFARt 15.2 minPurity assessmentHighQuantitative purity

The final pharmaceutical-grade material requires comprehensive analytical characterization to ensure compliance with regulatory standards [25]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with 1H NMR revealing characteristic signals for the macrocyclic methylene protons at δ 2.5-4.0 ppm in deuterium oxide [26] [27]. Carbon-13 NMR spectroscopy confirms the carbonyl carbon signals at δ 170-175 ppm, consistent with the acetamide and carboxylic acid functionalities [26] [27].

Electrospray ionization mass spectrometry (ESI-MS) offers highly sensitive molecular weight confirmation with minimal fragmentation [24] [28] [29]. The soft ionization conditions preserve the intact molecular ion, typically observed as [M+H]+ at m/z 402.5 for the protonated species [24] [28] [29]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides complementary molecular weight determination, particularly valuable for macrocyclic compounds [30].

Table 5: Quality Control Parameters for Pharmaceutical Grade Material

ParameterSpecificationTest MethodAcceptance CriteriaFrequencyEquipment
Purity by HPLC≥98.0%RP-HPLC-UVPeak area %Each batchHPLC system
Water content≤5.0%Karl FischerWeight %Each batchKF titrator
Residual solvents≤0.1%GC-MSICH Q3C limitsEach batchGC-MS
Heavy metals≤10 ppmICP-MSUSP <232>Each batchICP-MS
Endotoxins≤0.5 EU/mgLAL assayUSP <85>Each batchPlate reader
pH6.5-7.5pH meterpH unitsEach batchCalibrated pH meter

Quality control protocols for pharmaceutical-grade DO3AM-acetic acid encompass comprehensive testing for chemical purity, residual impurities, and microbiological contamination [25]. High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity determination, requiring a minimum purity of 98.0% by peak area [25]. Water content analysis by Karl Fischer titration ensures moisture levels remain below 5.0% to prevent hydrolytic degradation [25].

The protonation behavior of DO3AM-acetic acid (2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid) demonstrates a complex multi-step process that is fundamental to understanding its coordination chemistry and biological applications. Potentiometric titrations conducted under physiologically relevant conditions (37°C, 0.15 M sodium chloride ionic strength) reveal five distinct protonation equilibria [1].

The most basic sites correspond to the macrocyclic nitrogen atoms, which exhibit stepwise protonation constants of log K₁ᴴ = 8.79 and log K₂ᴴ = 8.59 [1]. These values are significantly lower than those observed for the parent tetraazacyclododecane-tetraacetic acid (DOTA) ligand, where the corresponding constants typically range from 9.72 to 12.90 depending on experimental conditions [2]. The reduction in basicity can be attributed to the replacement of acetate pendant arms with amide functionalities, which results in decreased electron density on the macrocyclic nitrogen atoms.

The third protonation step occurs at the acetate carboxylate group with log K₃ᴴ = 4.23 [1]. This value aligns well with typical carboxylic acid protonation constants and demonstrates the acidic nature of the remaining acetate functionality. The fourth protonation event, characterized by log K₄ᴴ = 2.49, likely corresponds to protonation of secondary amide nitrogen atoms or alternative carboxylate protonation sites [1].

A weak fifth protonation process is observed with log K₅ᴴ = 1.00, which may represent protonation of amide oxygen atoms or formation of hydrogen-bonded species under highly acidic conditions [1]. The overall basicity of DO3AM-acetic acid, expressed as the sum of the first four protonation constants (Σlog K₄ᴴ = 25.10), is considerably lower than that of DOTA (Σlog K₄ᴴ = 33.68) [1].

Species distribution calculations demonstrate that under physiological pH conditions (pH 7.4), the ligand exists predominantly in its deprotonated form, facilitating efficient metal coordination. The pH-dependent speciation profile shows that complete deprotonation occurs above pH 9, while significant protonation begins below pH 6 [1].

Thermodynamic Stability Constants with Lanthanides/Actinides

The thermodynamic stability of DO3AM-acetic acid complexes with trivalent lanthanide ions follows the characteristic trend associated with the lanthanide contraction. Stability constants determined for representative lanthanide ions demonstrate moderate thermodynamic stability, with values intermediate between those of DOTA and its tri-substituted analogs.

For gadolinium(III) complexes, the stability constant at 25°C is log KGdL = 18.9, decreasing to log KGdL = 17.6 at 37°C . This temperature dependence reflects the entropic contribution to complex formation and is consistent with the behavior observed for other macrocyclic chelators. Europium(III) exhibits a similar stability profile with log KEuL = 19.4 (25°C) and log KEuL = 18.1 (37°C) .

The stability constants increase across the lanthanide series, reflecting the improved size match between the smaller late lanthanide ions and the macrocyclic cavity. Ytterbium(III) demonstrates the highest stability among the reported values, with log KYbL = 20.2 (25°C) and log KYbL = 18.9 (37°C) . This trend is consistent with the coordination preferences of the tetraazacyclododecane framework and the decreasing ionic radii across the lanthanide series.

Comparative analysis with reference ligands reveals that DO3AM-acetic acid stability constants are approximately 4-6 logarithmic units lower than those of DOTA complexes under similar conditions [2]. For instance, gadolinium(III)-DOTA exhibits log K_GdL values ranging from 24.7 to 25.3, depending on experimental conditions [4]. However, the DO3AM-acetic acid complexes demonstrate superior stability compared to tri-substituted analogs such as DO3A derivatives, which typically exhibit stability constants in the range of log K = 19-21 [2].

The reduced thermodynamic stability relative to DOTA can be attributed to several factors: (1) decreased ligand basicity due to amide substitution, (2) potential steric hindrance from the bulky amide substituents, and (3) altered electronic properties of the donor atoms. Despite these reductions, the stability constants remain within the range considered suitable for biomedical applications, particularly given the compensating effects of enhanced kinetic inertness.

Limited data are available for actinide complexes of DO3AM-acetic acid. However, theoretical studies and comparisons with related DOTA derivatives suggest that actinide(III) complexes would exhibit stability constants comparable to or slightly higher than those of the corresponding lanthanide complexes [5]. The actinide contraction and the increased covalent character of actinide-ligand bonding are expected to enhance thermodynamic stability across the actinide series.

Kinetic Inertness Studies in Biologically Relevant Media

The kinetic inertness of DO3AM-acetic acid complexes represents a critical parameter for biomedical applications, as it determines the stability of the complexes under physiological conditions. Acid-catalyzed dissociation studies conducted in 1 M hydrochloric acid at 37°C provide quantitative measures of complex inertness under accelerated conditions that simulate the acidic environments encountered in biological systems.

The gadolinium(III) complex of DO3AM-acetic acid exhibits a dissociation rate constant of k_diss = 4.64 × 10⁻³ M⁻¹s⁻¹, corresponding to a dissociation half-life of 41.5 hours under the specified conditions . This kinetic inertness is intermediate between that of the highly inert gadolinium(III)-DOTA complex (t₁/₂ = 916 hours) and the more labile gadolinium(III)-DO3A complex (t₁/₂ = 0.4 hours) .

The dissociation mechanism follows an acid-catalyzed pathway typical of macrocyclic lanthanide complexes. The process involves initial protonation of non-coordinated carboxylate oxygen atoms, followed by proton transfer to ring nitrogen atoms and subsequent metal release due to electrostatic repulsion [6]. The activation energy for this process has been determined to be 98.3 kJ/mol, indicating a substantial kinetic barrier to complex dissociation .

Temperature-dependent kinetic studies reveal that the dissociation rate increases with temperature, following Arrhenius behavior. The relatively high activation energy suggests that the complex maintains significant kinetic stability even under elevated temperature conditions that might be encountered during inflammatory responses or hyperthermia treatments.

Competitive displacement studies using physiologically relevant metal ions (zinc(II), copper(II), calcium(II)) demonstrate that DO3AM-acetic acid complexes resist transmetallation under conditions simulating blood serum composition. The exchange rates with endogenous metal ions are sufficiently slow to maintain complex integrity during typical biological residence times.

Phosphate buffer studies indicate minimal acceleration of dissociation in the presence of competing phosphate ligands, contrasting with the behavior observed for some linear chelators [7]. This resistance to phosphate-induced dissociation is particularly important given the high phosphate concentrations in biological fluids and tissues.

The kinetic inertness profile of DO3AM-acetic acid complexes positions them as viable candidates for applications requiring moderate stability without the extremely slow formation kinetics associated with DOTA. The formation rate constants, while slower than those of linear chelators, are sufficiently rapid to allow practical radiolabeling procedures under mild conditions [6].

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Dates

Last modified: 08-16-2023

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